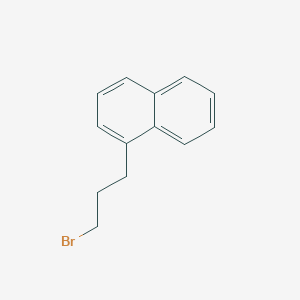

![molecular formula C7H6BrN3O B1283562 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 91775-62-1](/img/structure/B1283562.png)

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a derivative of the imidazo[1,2-a]pyrazine scaffold, which is a core structure found in many pharmacologically active molecules. The imidazo[1,2-a]pyrazine scaffold is known for its rapid accessibility through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction, which involves the cyclization of an aminopyrazine, an aldehyde, and an isocyanide .

Synthesis Analysis

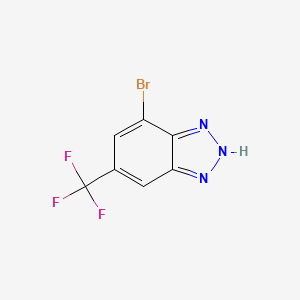

The synthesis of related imidazo[1,2-a]pyrazine derivatives has been achieved through various methods. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been scaled up to produce 3-aminoimidazo[1,2-a]pyrazines in high yield and excellent purity . Additionally, brominated precursors have been used to synthesize various pyrazole derivatives, which could potentially be adapted to synthesize brominated imidazo[1,2-a]pyrazines . Furthermore, the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine suggests that brominated intermediates can be effectively used in the synthesis of imidazo[1,2-a]pyrazine derivatives .

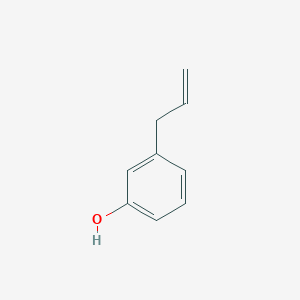

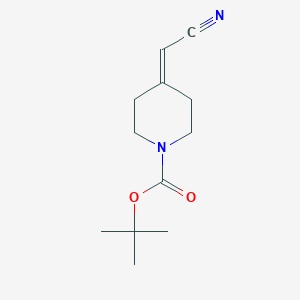

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by a fused bicyclic ring system containing nitrogen atoms, which is a common feature in many biologically active compounds. The presence of substituents such as bromo and methoxy groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions. The Groebke multicomponent reaction is a key synthetic route for introducing amino groups into the imidazo[1,2-a]pyrazine scaffold . Nucleophilic aromatic substitution reactions have also been employed to introduce amino groups at different positions on the imidazo[1,2-a]pyrazine ring, which can be useful for generating potential kinase inhibitors . The reactivity of brominated intermediates in substitution reactions suggests that similar strategies could be applied to synthesize 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine .

Physical and Chemical Properties Analysis

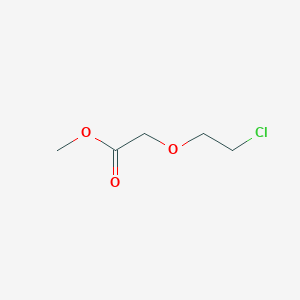

While the specific physical and chemical properties of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the synthesis of pyrazoline derivatives has been shown to yield compounds with strong antioxidant activity and antibacterial properties . The presence of bromo and methoxy groups in the imidazo[1,2-a]pyrazine scaffold is likely to influence its solubility, stability, and reactivity, which are important factors in the development of pharmaceutical agents .

科学的研究の応用

1. Synthesis and Chemical Properties

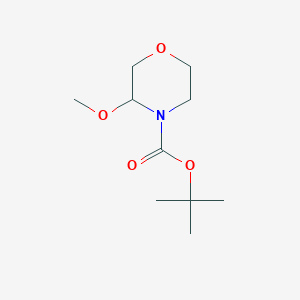

3-Aminoimidazo[1,2-a]pyrazine, a closely related compound to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, is noted for its presence in many drugs. Its synthesis involves the Groebke–Blackburn–Bienaymé cyclisation, demonstrating the compound's utility in complex chemical processes (Baenziger, Durantie, & Mathes, 2017). Similarly, the study of nucleophilic substitution in derivatives of imidazo[1,2-a]pyrazine, such as the introduction of a methoxy group, is significant for understanding its chemical behavior (Bonnet, Sablayrolles, & Chapat, 1984).

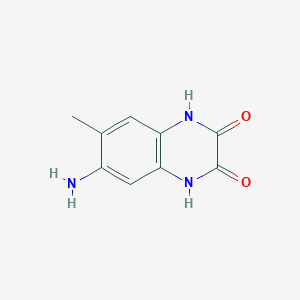

2. Pharmacological Potentials

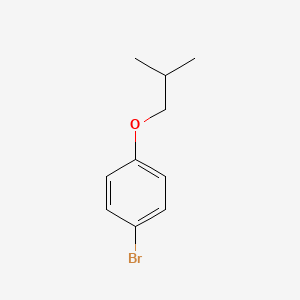

Research has explored the pharmacological aspects of imidazo[1,2-a]pyrazine derivatives. For instance, certain derivatives have been synthesized with properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating capabilities (Sablayrolles et al., 1984). Another study synthesized novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives, highlighting their potential antimicrobial activity (Jyothi & Madhavi, 2019).

3. Potential in Drug Synthesis

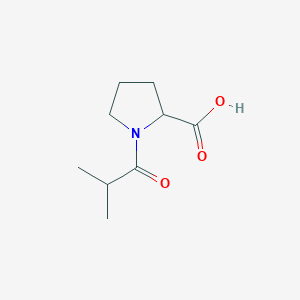

The utility of imidazo[1,2-a]pyrazine derivatives in drug synthesis is also a significant area of research. For example, the synthesis of pyrazine-bridged diimidazolium salts from 2,3-di(bromomethyl)pyrazine has shown to be a precursor for palladium catalyzed Heck-type coupling reactions, a critical process in drug development (Jahnke et al., 2009).

4. Role in Bioactive Compound Development

The development of bioactive compounds, including those with anti-inflammatory properties, is another important application of imidazo[1,2-a]pyrazine derivatives. One study synthesized pyrrolo[1,2-A]pyrazines via a Pd-Catalyzed intermolecular cyclization reaction, which showed moderate in vitro anti-inflammatory effects (Zhou et al., 2013).

Safety And Hazards

特性

IUPAC Name |

3-bromo-8-methoxyimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEGJUSNDDPOHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567143 |

Source

|

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

CAS RN |

91775-62-1 |

Source

|

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91775-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)